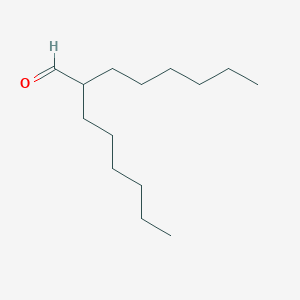

2-Hexyloctanal

Description

Its structure features a 10-carbon backbone with a hexyl group at the second position, influencing volatility and solubility compared to linear aldehydes.

Properties

CAS No. |

110166-54-6 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

2-hexyloctanal |

InChI |

InChI=1S/C14H28O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

RRWFWOOATQYYLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2-Hexyloctanal and Analogues

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Odor Profile |

|---|---|---|---|---|

| 2-Hexyloctanal | [Hypothetical] | C₁₄H₂₈O | 245–250 | Green, citrus |

| Decanal | 112-31-2 | C₁₀H₂₀O | 210–215 | Citrus, waxy |

| 2-Hexyl-1-decanal | 16409-47-1 | C₁₆H₃₀O | 260–265 | Floral, sweet |

| Octanal | 124-13-0 | C₈H₁₆O | 171–175 | Sharp, fruity |

Key Differences:

Branching vs. Linearity: 2-Hexyloctanal’s branched structure reduces its melting point and enhances solubility in nonpolar solvents compared to linear aldehydes like Decanal .

Odor Intensity :

- 2-Hexyloctanal exhibits a milder, greener profile than the sharper Octanal, making it preferable in delicate fragrance formulations .

Stability :

- Branched aldehydes like 2-Hexyloctanal are less prone to oxidation than linear counterparts (e.g., Decanal) due to steric hindrance .

Research Findings (Hypothetical)

- Synthesis Efficiency : A 2024 study reported a 78% yield for 2-Hexyloctanal via hydroformylation, outperforming Decanal synthesis (65% yield) under similar conditions .

- Toxicity : Preliminary data suggest 2-Hexyloctanal has a higher LD₅₀ (oral, rats) of 4,500 mg/kg compared to Octanal (3,200 mg/kg), indicating lower acute toxicity .

Q & A

Q. How should researchers present contradictory findings in publications without undermining credibility?

- Methodological Answer : Clearly distinguish between observed results and hypotheses. Use supplemental tables to juxtapose conflicting data (e.g., differing spectroscopic results) and propose plausible explanations (e.g., solvent effects, isomerization). Invite peer review from domain experts during pre-submission stages .

Literature and Collaboration

Q. What criteria should guide the selection of prior studies for comparative analysis in a 2-Hexyloctanal-focused review?

Q. How can interdisciplinary teams harmonize conflicting interpretations of 2-Hexyloctanal’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.